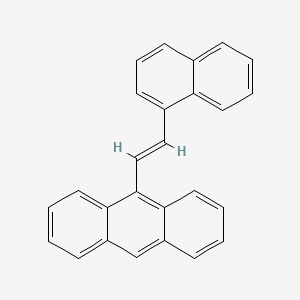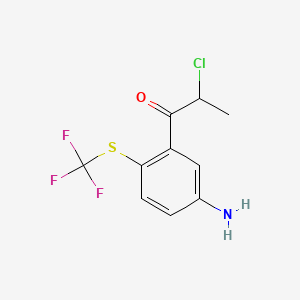
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is a chemical compound characterized by the presence of a dimethyl group, a nitrophenyl group, and an imino-sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((2-nitrophenyl)imino)-l6-sulfanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl((2-nitrophenyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with biological macromolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-nitrophenyl)acrylate
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
- 1-(4-nitrophenyl)-1H-pyrazol-4-yl derivatives
Uniqueness
Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
dimethyl-(2-nitrophenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 |
Clé InChI |
LQHSZGMLSQHREH-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC1=CC=CC=C1[N+](=O)[O-])(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


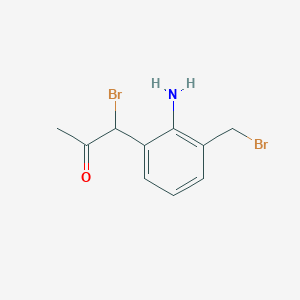
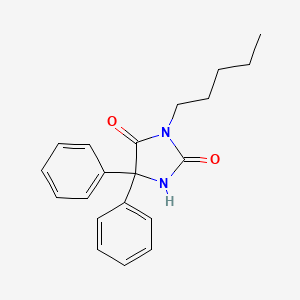
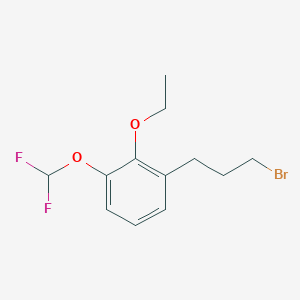
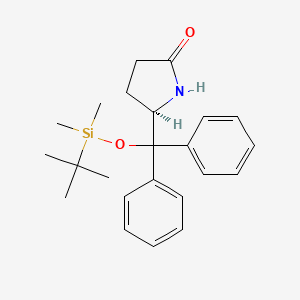

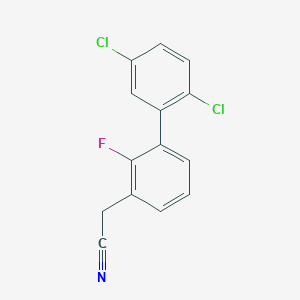
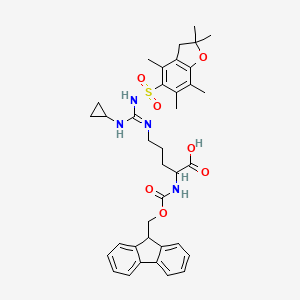
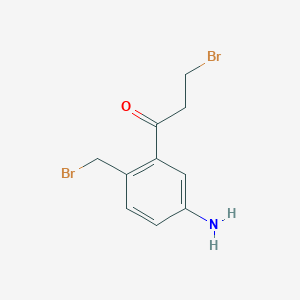
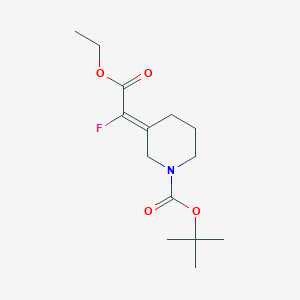
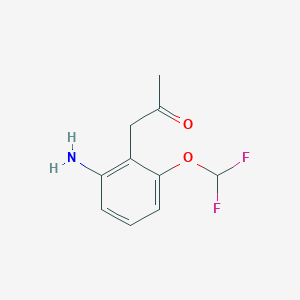
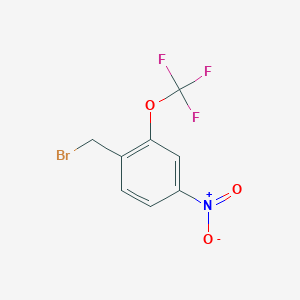
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
